molecular formula C12H12BrN3OS2 B2576577 N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 329779-22-8

N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2576577
CAS No.: 329779-22-8
M. Wt: 358.27
InChI Key: ZDDQTUJAIVKROD-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a recognized and potent inhibitor of the tankyrase enzymes TNKS1 and TNKS2, which are poly(ADP-ribose) polymerases involved in key cellular signaling pathways. Its primary research value lies in its application as a chemical tool to probe the Wnt/β-catenin signaling pathway , as tankyrase inhibition stabilizes AXIN, a critical component of the β-catenin destruction complex, thereby suppressing pathway activation. This mechanism is extensively investigated in oncological research for targeting Wnt-driven cancers , such as colorectal cancer. Furthermore, research indicates that this inhibitor can be utilized to study fibrotic diseases and cellular processes like telomere homeostasis . By providing a selective means to inhibit tankyrase activity, this compound enables researchers to elucidate the complex roles of TNKS in development, tissue regeneration, and disease pathogenesis, making it a valuable asset for fundamental signal transduction studies and drug discovery efforts.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS2/c1-7-5-9(13)3-4-10(7)14-11(17)6-18-12-16-15-8(2)19-12/h3-5H,6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDQTUJAIVKROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Carbodiimide Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF).
  • Conditions : Stirring at 25°C for 12 hours under nitrogen.
  • Yield : 68% after silica gel chromatography.

Acid Chloride Method

  • Procedure :
    • Convert 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid to its acid chloride using thionyl chloride (SOCl$$_2$$).
    • React with 4-bromo-2-methylaniline in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Yield : 74% with purity >98% (HPLC).

Purification and Characterization

Crude product purification is achieved via:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3).
  • Recrystallization : Ethanol/water mixtures yield crystalline product (m.p. 172–174°C).

Spectroscopic Confirmation :

  • $$ ^1H $$-NMR : δ 7.45 (d, J = 8.2 Hz, Ar–H), δ 4.21 (s, –SCH$$2$$–), δ 2.51 (s, thiadiazole –CH$$3$$).
  • FT-IR : 1665 cm$$^{-1}$$ (amide C=O), 680 cm$$^{-1}$$ (C–S).

Optimization of Reaction Conditions

Parameter Optimal Value Impact on Yield
Reaction Temperature 80–90°C (thiadiazole) +15% vs. 60°C
Solvent for Coupling Anhydrous DMF 74% vs. 63% (THF)
Catalyst EDC/NHS 68% vs. 58% (DCC)

Data aggregated from.

Comparative Analysis of Synthetic Routes

  • Cyclodehydration vs. Direct Synthesis :

    • Cyclodehydration offers higher thiadiazole purity (89%) but requires POCl$$_3$$ handling.
    • Direct thiol-alkylation simplifies steps but risks over-alkylation.
  • Amidation Methods :

    • Acid chloride route achieves superior yields (74%) but involves hazardous SOCl$$_2$$.
    • Carbodiimide coupling is safer but necessitates longer reaction times.

Scientific Research Applications

Recent studies have highlighted the compound's promising biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The compound N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that it possesses notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of the compound have also been investigated. In a study assessing its effects on human breast adenocarcinoma cell lines (MCF7), the compound showed significant cytotoxic effects, indicating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for developing effective cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various thiadiazole derivatives, including this compound, revealed that this compound exhibited lower minimum inhibitory concentration (MIC) values against multidrug-resistant strains compared to conventional antibiotics like linezolid. This suggests a strong potential for clinical application in treating resistant infections .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focusing on the cytotoxic effects of thiadiazole derivatives on different cancer cell lines, this compound was found to significantly reduce cell viability at concentrations exceeding 10 µM. This study underscores the compound's potential as a candidate for further development into an anticancer drug .

Synthesis and Molecular Modeling

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent modifications to achieve the desired substituents. Molecular modeling studies have been employed to predict the binding interactions of this compound with biological targets, enhancing understanding of its mechanism of action and guiding future modifications for improved efficacy .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.

    Pharmacological Effects: It could interfere with cellular pathways involved in inflammation or cancer progression, such as inhibiting key signaling molecules or transcription factors.

Comparison with Similar Compounds

Structural Features :

  • Molecular Formula : C₁₂H₁₁BrN₃OS₂ (inferred from related compounds in ).
  • Key Substituents :
    • A bromine atom at the para position and a methyl group at the ortho position on the phenyl ring, enhancing steric and electronic effects.
    • A 5-methyl-1,3,4-thiadiazol-2-yl group, which is a common pharmacophore in bioactive molecules.
    • A sulfanyl (-S-) bridge connecting the thiadiazole and acetamide groups, influencing conformational flexibility and binding interactions.

Thiadiazole-acetamide derivatives exhibit structural and functional diversity depending on substituents. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Phenyl Ring Thiadiazole Substituents Yield (%) Melting Point (°C) Key Features
Target Compound 4-bromo-2-methyl 5-methyl - - Bromine enhances lipophilicity
N-(4-bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide () 4-bromo 5-methyl - - Simpler phenyl substitution
N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide () 4-chloro 5-(4-nitrophenyl)amino - - Akt inhibition (92.36% efficacy)
2-(benzo[d]oxazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide () p-tolyl Benzo[d]oxazole 56 248–249 Neuroprotective activity
2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide () 4-sulfamoylphenyl, 4-methylbenzyl 5-methyl 79 178–180 Sulfonamide enhances solubility
Key Comparative Insights:

Substituent Effects on Activity :

  • Electron-Withdrawing Groups (EWGs) : Compounds with nitro () or bromo (target compound) groups exhibit stronger bioactivity due to enhanced binding to hydrophobic pockets in enzymes like Akt .
  • Methyl Groups : The 5-methyl substituent on the thiadiazole (target compound, ) improves metabolic stability compared to unsubstituted analogs.

Neuroprotection: Benzo[d]oxazole derivatives () show neuroprotection, but the target compound’s bromine may limit blood-brain barrier penetration compared to smaller substituents like methoxy .

Physicochemical Properties :

  • Melting Points : Derivatives with rigid aromatic systems (e.g., ’s benzo[d]oxazole) have higher melting points (>240°C) than flexible acetamide-thiadiazoles (e.g., : 178–180°C) .
  • Yield Optimization : Bulkier substituents (e.g., benzylthio in ’s 5h) reduce yields (88%) compared to simpler groups (e.g., methylthio in 5f: 79%) due to steric hindrance .

Biological Activity

N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₂BrN₃OS₂
  • Molecular Weight : 358.28 g/mol
  • CAS Number : 331459-84-8

The compound features a brominated aromatic ring and a thiadiazole moiety, which are known to contribute to its biological activity. The presence of sulfur in the thiadiazole structure enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including bromination of the aromatic ring and subsequent coupling with thiadiazole derivatives. Detailed synthetic pathways can be found in chemical literature that discusses similar compounds .

Antibacterial Activity

Research has demonstrated that compounds containing thiadiazole rings exhibit notable antibacterial properties. This compound was tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound showed effective inhibition at concentrations as low as 1 µg/mL when tested using the cup plate method .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli1 µg/mL
Staphylococcus aureus1 µg/mL

Antifungal Activity

In addition to its antibacterial properties, the compound was evaluated for antifungal activity against Aspergillus niger and Aspergillus oryzae. Results indicated significant antifungal effects, further supporting the therapeutic potential of thiadiazole derivatives in treating fungal infections .

Fungal StrainMinimum Inhibitory Concentration (MIC)
Aspergillus niger1 µg/mL
Aspergillus oryzae1 µg/mL

Anticancer Activity

The anticancer potential of similar thiazole and thiadiazole derivatives has been investigated in various studies. This compound was subjected to cytotoxicity assays against A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that the compound induced significant apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Case Studies

A study conducted by researchers at The M. S. University of Baroda synthesized various amides related to thiadiazole derivatives and assessed their biological activities. Among these compounds, those with structural similarities to this compound exhibited promising antimicrobial and anticancer effects .

Chemical Reactions Analysis

Amide Bond Hydrolysis and Functionalization

The acetamide moiety undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis (e.g., HCl/H<sub>2</sub>O, reflux), the amide cleaves to generate 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid and 4-bromo-2-methylaniline . Basic hydrolysis (e.g., NaOH/EtOH) produces the corresponding sodium carboxylate and amine.

Reaction Type Conditions Products Yield
Acidic hydrolysis6M HCl, 80°C, 4h2-[(5-Methylthiadiazolyl)sulfanyl]acetic acid + 4-bromo-2-methylaniline72–78%
Basic hydrolysis2M NaOH, ethanol, reflux, 3hSodium 2-[(5-methylthiadiazolyl)sulfanyl]acetate + 4-bromo-2-methylaniline65–70%

Thiadiazole-Sulfanyl Group Reactivity

The thiadiazole ring’s sulfanyl (-S-) group participates in nucleophilic substitutions and oxidation reactions :

Nucleophilic Substitutions

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K<sub>2</sub>CO<sub>3</sub> to form S-alkyl derivatives .

  • Arylation : Couples with aryl halides via Buchwald-Hartwig conditions (Pd(OAc)<sub>2</sub>, XPhos) to yield diaryl sulfides .

Oxidation

  • Sulfoxide formation : Treating with H<sub>2</sub>O<sub>2</sub>/AcOH produces sulfoxide derivatives .

  • Sulfone formation : Strong oxidizing agents (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>) convert the sulfanyl group to sulfone .

Brominated Aromatic Ring Reactivity

The para-bromo substituent on the phenyl ring enables cross-coupling and substitution reactions:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>O) to form biaryl derivatives .

Boronic Acid Product Yield
Phenylboronic acidN-(4-phenyl-2-methylphenyl)-...acetamide85%
4-MethoxyphenylboronicN-(4-(4-methoxyphenyl)-2-methylphenyl)-...78%

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with strong nucleophiles (e.g., NH<sub>3</sub>/CuI, 150°C) to yield amino derivatives .

Thiadiazole Ring

Q & A

Q. How does tautomerism in the 1,3,4-thiadiazole ring influence reactivity?

  • Methodological Answer : Thiadiazole exists as 1,3,4- and 1,2,4-tautomers. DFT studies show the 1,3,4-form is energetically favored (ΔG ≈ 2.1 kcal/mol). Tautomerism affects nucleophilic attack sites; use ¹³C NMR (δ ~165 ppm for C2-thiadiazole) to confirm dominance of the desired tautomer .

Data Reproducibility

Q. How can researchers ensure reproducibility in biological assays?

  • Methodological Answer : Adopt FAIR data principles :
  • Metadata : Document exact solvent (e.g., DMSO concentration ≤1% v/v), cell passage number, and incubation times.
  • Positive Controls : Include ciprofloxacin (antibacterial) or doxorubicin (anticancer) in each assay plate.
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests (p < 0.05) .

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